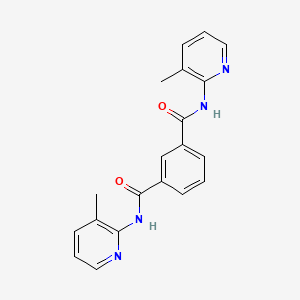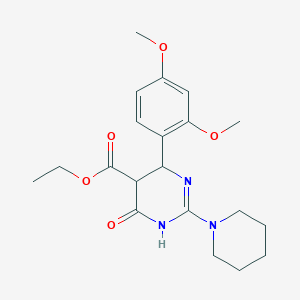![molecular formula C13H10N2O3S B11176886 methyl 8-methyl-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate](/img/structure/B11176886.png)
methyl 8-methyl-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-methyl-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate is a complex heterocyclic compound that belongs to the class of benzimidazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-methyl-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate typically involves the regioselective cascade reaction of benzimidazole-2-thione with Morita-Baylis-Hillman (MBH) acetates in the presence of pyridine. This one-pot method results in the formation of ethyl 4H-[1,3]thiazino[3,2-a]-benzimidazole-2-carboxylates .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methyl-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Methyl 8-methyl-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of electroluminescent materials for OLED devices
Mechanism of Action
The mechanism of action of methyl 8-methyl-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A core structure in many bioactive molecules.
Thiazine: Known for its antimicrobial properties.
Imidazothiazine: Exhibits a range of biological activities
Uniqueness
Methyl 8-methyl-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzimidazole core with a thiazine ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H10N2O3S |
|---|---|
Molecular Weight |
274.30 g/mol |
IUPAC Name |
methyl 8-methyl-4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate |
InChI |
InChI=1S/C13H10N2O3S/c1-7-3-4-9-8(5-7)14-13-15(9)11(16)6-10(19-13)12(17)18-2/h3-6H,1-2H3 |
InChI Key |
SEBGBCKKUHNESG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=O)C=C(SC3=N2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,6-dimethylquinazolin-2-yl)amino]-4'-methyl-2'-piperidin-1-yl-4,5'-bipyrimidin-6(1H)-one](/img/structure/B11176810.png)

![N-(3,4-dimethylphenyl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11176819.png)
![2-[(4-methylphenyl)sulfonyl]-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11176820.png)
![4-ethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B11176826.png)

![N-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11176834.png)

![Ethyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11176846.png)
![2-[4-(4-bromophenyl)piperazin-1-yl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone](/img/structure/B11176851.png)
![methyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11176857.png)
![N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B11176874.png)
![2-{2-[(4-methylphenyl)carbonyl]hydrazinyl}-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11176876.png)

